molecular formula C13H18Br2O4 B1615018 Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate CAS No. 55249-70-2

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B1615018
CAS No.: 55249-70-2
M. Wt: 398.09 g/mol
InChI Key: XAMKLIDFYSWIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate (CAS 55249-70-2) is a spirocyclic compound featuring a rigid [3.3]heptane core with bromine atoms and ethyl ester groups at the 2,6-positions. Its molecular formula is C₁₃H₂₀Br₂O₄, and it has a molecular weight of 408.11 g/mol (calculated from ). The spiro architecture imposes conformational rigidity, while bromine substituents enhance electrophilic reactivity, making it useful in cross-coupling reactions or as a precursor in polymer synthesis .

Properties

IUPAC Name

diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2O4/c1-3-18-9(16)12(14)5-11(6-12)7-13(15,8-11)10(17)19-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKLIDFYSWIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311419
Record name diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55249-70-2
Record name NSC243145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Precursor

A common approach to spiro[3.3]heptane derivatives involves the use of 1,1-bis(bromomethyl)cyclobutane derivatives as key intermediates. For example, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane has been used as a versatile precursor for constructing difluorospiro[3.3]heptane scaffolds via double alkylation reactions with active methylene compounds such as diethyl malonate.

By analogy, the preparation of Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate could be envisioned starting from diethyl 3-oxocyclobutane-1,1-dicarboxylate, which upon bromination at the 2 and 6 positions, and subsequent cyclization, yields the dibromo-substituted spirocyclic diester.

Stepwise Preparation Outline

  • Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate:
    This intermediate can be prepared by alkylation of diethyl malonate with a suitable dibromoalkane, followed by oxidation or functional group transformation to introduce the keto group at the 3-position.

  • Bromination at 2,6-Positions:
    Electrophilic bromination of the spirocyclic intermediate or its precursor introduces bromine atoms at the 2 and 6 positions on the spiro ring. This step requires controlled conditions to achieve selective dibromination.

  • Spirocyclization:
    Intramolecular cyclization to form the spiro[3.3]heptane ring system, often facilitated by base-promoted alkylation or ring-closing reactions.

  • Esterification or maintenance of diethyl ester groups:
    The diethyl ester groups are typically introduced early in the synthesis and maintained throughout, or esterification is performed in the final steps if carboxylic acids are intermediates.

Detailed Preparation Methods and Research Findings

Double Alkylation Strategy Using 1,1-Bis(bromomethyl)cyclobutane Derivatives

Research Data Summary Table

Compound/Intermediate Synthetic Step Yield (%) Scale (g) Key Reagents/Conditions Reference/Notes
Diethyl malonate Starting material - - Commercially available -
1,1-Bis(bromomethyl)cyclobutane Bromination of cyclobutane derivative 64 ~600 Modified Appel reaction Scalable synthesis of key precursor
Diethyl spiro[3.3]heptane-2,6-dicarboxylate Double alkylation with NaH 88 472 NaH, diethyl malonate, 1,1-bis(bromomethyl)cyclobutane High yield, scalable
This compound Electrophilic bromination Variable Lab scale Br2 or NBS, controlled temperature Requires optimization for selectivity

Analytical and Structural Confirmation

  • NMR Spectroscopy:
    Proton and carbon NMR confirm the spirocyclic framework and the presence of bromine substituents by characteristic shifts and coupling patterns.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the dibromo diester molecular weight.

  • X-ray Crystallography: Structural confirmation of the spirocyclic core and bromine positions is often achieved by single-crystal X-ray diffraction, providing unambiguous proof of the molecular structure.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form diethyl spiro[3.3]heptane-2,6-dicarboxylate.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as diethyl 2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylate.

    Reduction: Diethyl spiro[3.3]heptane-2,6-dicarboxylate.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The spiro structure provides rigidity, which can affect the compound’s binding to enzymes or receptors.

Comparison with Similar Compounds

Data Tables

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound 55249-70-2 C₁₃H₂₀Br₂O₄ 408.11 Brominated, rigid, industrial applications
Diethylspiro[3.3]heptane-2,6-dicarboxylate 132616-34-3 C₁₃H₂₀O₄ 240.30 Non-halogenated, potential polymer monomer
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate 27259-79-6 C₁₁H₁₆O₄ 212.24 Methyl esters, lower steric hindrance
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate 1150618-17-9 C₁₃H₂₄N₂O₄ 272.34 Nitrogen-containing, medicinal applications

Biological Activity

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate (CAS Number: 55249-70-2) is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H18Br2O4
Molecular Weight398.09 g/mol
Density1.65 g/cm³
Boiling Point369.3 ºC
Flash Point177.2 ºC

This compound features a spirocyclic structure that contributes to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine atoms in its structure may enhance its reactivity and interaction with cellular targets.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of bromine may play a role in disrupting microbial cell membranes or interfering with metabolic pathways.
  • Antioxidant Properties : Compounds similar to this compound have shown potential as antioxidants, which can mitigate oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage.

Case Studies and Research Findings

Research into the biological activity of this compound is limited but promising. Below are some notable findings:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry reported that derivatives of spirocyclic compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was included in a broader analysis of spiro compounds, indicating potential for similar effects .
  • Antioxidant Activity Assessment : Research conducted by Krespan et al. highlighted the antioxidant capabilities of spiro compounds in reducing reactive oxygen species (ROS) in vitro. Although specific data on this compound was not detailed, the structural similarities suggest it may possess comparable activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate, and what intermediates are critical?

  • Methodological Answer : The compound is synthesized via bromination of spiro[3.3]heptane-2,6-dicarboxylic acid derivatives followed by esterification with ethanol. Key intermediates include spiro[3.3]heptane-2,6-dicarboxylic acid (CAS 3057-91-8), which undergoes bromination to introduce dibromo substituents at positions 2 and 5. Esterification with ethanol under acidic or coupling conditions yields the final product . Challenges include controlling bromination regioselectivity and avoiding over-esterification.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm ester groups (δ ~4.2 ppm for ethoxy protons) and spiro carbon connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z ~408 for C13_{13}H20_{20}Br2_2O4_4).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves the spirocyclic geometry and bromine positions in single crystals .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Refer to GHS hazard codes (H302, H315, H319, H335) for guidance. Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Store at 2–8°C in airtight containers away from ignition sources. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. What strategies resolve the stereochemical configuration of the spiro center, and why do exceptions to Lowe’s rule occur?

  • Methodological Answer :

  • Chiral Resolution : Use brucine or other chiral bases to separate enantiomers via diastereomeric salt formation. Optical purity is assessed via polarimetry ([α]D_D values) .
  • Lowe’s Rule Exceptions : While Lowe’s rule correlates spiro system chirality with allene-like dissymmetry, exceptions arise due to electronic effects (e.g., carbonyl groups) or steric strain altering rotatory dispersion. Computational modeling (DFT) or X-ray anomalous scattering (Bijvoet method) can validate absolute configurations .

Q. What mechanistic insights explain the regioselectivity of bromination in spiro[3.3]heptane systems?

  • Methodological Answer : Bromination likely proceeds via radical or electrophilic pathways. The spirocyclic strain directs bromine to equatorial positions (C2 and C6) to minimize steric clashes. Competitive pathways can be probed using radical traps (TEMPO) or isotopic labeling (e.g., 81^{81}Br NMR) .

Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for bromination or esterification to predict activation energies and regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization or stability. Pair with experimental XRD (SHELX-refined structures) to validate conformational preferences .

Key Research Challenges

  • Stereochemical Purity : Achieving >95% enantiomeric excess (ee) requires iterative recrystallization and chiral HPLC validation.
  • Reaction Scalability : Bromination at scale risks side reactions (e.g., ring-opening); microfluidic reactors improve control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.